molecular formula C13H12F2N2O2 B2586021 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one CAS No. 866010-20-0

2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one

Cat. No.: B2586021
CAS No.: 866010-20-0
M. Wt: 266.248
InChI Key: QSDMMIPFMCVLKW-YRNVUSSQSA-N
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Description

The compound 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one belongs to the class of 1,3-oxazol-5(4H)-one derivatives, which are heterocyclic scaffolds with broad applications in medicinal chemistry and materials science. These compounds are characterized by a five-membered oxazole ring fused with a ketone group at position 3. The target molecule features a 2,6-difluorophenyl substituent at position 2 and an (E)-1-(dimethylamino)ethylidene group at position 4.

For example, Bredereck’s reagent (t-butoxybis(dimethylamino)methane) has been employed to generate similar enamine-substituted oxazolones .

Properties

IUPAC Name

(4E)-2-(2,6-difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-7(17(2)3)11-13(18)19-12(16-11)10-8(14)5-4-6-9(10)15/h4-6H,1-3H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDMMIPFMCVLKW-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)OC(=N1)C2=C(C=CC=C2F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\1/C(=O)OC(=N1)C2=C(C=CC=C2F)F)/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one typically involves the following steps:

    Formation of the Oxazol-5(4H)-one Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Addition of the Dimethylamino Group: The dimethylamino group is incorporated through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity : Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties. The presence of the difluorophenyl group may enhance the potency of this compound against various bacterial strains. Studies have shown that modifications to the oxazole structure can lead to improved efficacy against resistant strains of bacteria .
  • Anticancer Properties : The compound has been investigated for its potential anticancer activity. In vitro studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and survival .
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases. Its ability to inhibit pro-inflammatory cytokines could provide therapeutic benefits in conditions such as rheumatoid arthritis .

Agrochemical Applications

  • Herbicide Development : The unique chemical structure of 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one suggests potential use as a herbicide. Research into its herbicidal activity shows promise in controlling specific weed species while minimizing damage to crops .
  • Pesticide Formulation : The compound's efficacy in pest control has been explored, particularly in formulations aimed at protecting crops from insect infestations. Its dual action as both an insecticide and fungicide could make it a valuable addition to integrated pest management strategies .

Case Study 1: Antibacterial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of various oxazole derivatives, including 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one. Results demonstrated significant inhibition against Gram-positive bacteria, indicating potential for development into a therapeutic agent .

Case Study 2: Cancer Cell Line Studies

In a controlled laboratory setting, researchers tested the cytotoxic effects of this compound on several cancer cell lines (e.g., MCF-7 and HeLa). The results indicated a dose-dependent decrease in cell viability, suggesting that further development could lead to new cancer therapies .

Mechanism of Action

The mechanism of action of 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Position 2 and 4

The bioactivity and physicochemical properties of 1,3-oxazol-5(4H)-ones are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:

Compound Name Position 2 Substituent Position 4 Substituent Melting Point (°C) Molecular Weight (g/mol) Key References
Target Compound 2,6-Difluorophenyl (E)-1-(Dimethylamino)ethylidene Not reported 306.28
4-[(Dimethylamino)methylidene]-2-(1-methyl-1H-indol-2-yl)-1,3-oxazol-5(4H)-one 1-Methylindol-2-yl (E)-Dimethylaminomethylidene Not reported 283.33
2-Phenyl-4-(3,4,5-trimethoxybenzylidene)-1,3-oxazol-5(4H)-one Phenyl 3,4,5-Trimethoxybenzylidene 198–200 365.37
2-Methyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one Methyl Thiophen-2-ylmethylidene 138–140 207.27
4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one 3-Nitrophenyl 5-(4-Chlorophenyl)furylmethylene 217–219 396.77

Key Observations :

Electron-Withdrawing Groups (EWGs): The 2,6-difluorophenyl group in the target compound likely enhances thermal stability compared to non-fluorinated analogs (e.g., 2-phenyl derivatives).

Position 4 Diversity: The dimethylaminoethylidene group introduces a basic nitrogen, which may improve solubility in polar solvents. In contrast, bulky aromatic substituents (e.g., 3,4,5-trimethoxybenzylidene) reduce solubility but enhance π-π stacking interactions in crystal lattices .

Thermal Stability : Compounds with nitro or halogen substituents (e.g., 14f in ) exhibit higher melting points (>200°C), suggesting stronger intermolecular forces compared to alkyl-substituted analogs .

Crystallographic and Structural Insights
  • Planarity and Intermolecular Interactions : X-ray analyses (e.g., ) reveal that oxazolones with aromatic substituents (e.g., thiophene or naphthalene) exhibit near-coplanar structures, facilitating C–H···O hydrogen bonding and π-π interactions. These features stabilize crystal packing and may influence solid-state reactivity .

Biological Activity

The compound 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H12F2N2O2\text{C}_{13}\text{H}_{12}\text{F}_{2}\text{N}_{2}\text{O}_{2}

This structure features a difluorophenyl group and an oxazole ring, which are critical for its biological properties.

Research indicates that the compound exhibits various mechanisms of action:

  • Antitumor Activity : Studies have shown that derivatives of oxazolones can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the dimethylamino group is believed to enhance its interaction with cellular targets, leading to increased cytotoxicity against specific cancer cell lines .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens. The oxazole ring is often associated with antimicrobial efficacy, potentially through the disruption of microbial cell membranes or inhibition of essential enzymes .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of 2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)ethylidene]-1,3-oxazol-5(4H)-one and related compounds.

Activity Observation Reference
AntitumorInduces apoptosis in cancer cell lines (e.g., TK-10 and HT-29)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits cyclooxygenase enzymes (COX-1 and COX-2)
NeuroprotectiveExhibits protective effects in neuronal models

Case Studies

  • Antitumor Efficacy : A study on a series of oxazolone derivatives, including our compound, showed significant antitumor activity in vitro. The compound's ability to induce apoptosis was quantified using flow cytometry, revealing a dose-dependent response in cancer cell lines .
  • Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited notable antimicrobial activity against both Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, indicating potential as a lead compound for further development .
  • Neuroprotective Effects : Research involving neuroblastoma cells indicated that the compound could protect against oxidative stress-induced damage. This was assessed through assays measuring cell viability and reactive oxygen species (ROS) levels .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthetic Routes : Start with condensation of 2,6-difluorophenylacetic acid with dimethylaminoacetaldehyde, followed by cyclization using a dehydrating agent (e.g., POCl₃ or DCC) to form the oxazolone core. The (E)-configured ethylidene group can be stabilized by steric hindrance or polarity-controlled solvents .
  • Optimization : Use a split-plot experimental design (as in ) to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading. Monitor yields via HPLC and characterize intermediates with FT-IR and ¹H NMR .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Structural Analysis : Use single-crystal X-ray diffraction (SC-XRD) to confirm the (E)-configuration of the ethylidene group, as demonstrated for similar oxazolones in .
  • Spectroscopic Methods :
    • ¹³C NMR : Identify carbonyl (C=O) at ~170 ppm and oxazolone ring carbons at 100–150 ppm .
    • UV-Vis : Measure π→π* transitions (250–300 nm) to assess conjugation effects .
  • Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to map HOMO-LUMO gaps and electrostatic potential surfaces, correlating with reactivity .

Advanced Research Questions

Q. What strategies are effective in elucidating the reaction mechanisms involved in forming the (E)-configured ethylidene group?

Methodological Answer:

  • Kinetic Studies : Conduct time-resolved ¹H NMR to track intermediate formation. For example, monitor enol intermediate stability in D₂O to assess tautomerization rates .
  • Isotopic Labeling : Use deuterated dimethylamine to trace proton transfer steps during condensation. Compare kinetic isotope effects (KIE) to distinguish concerted vs. stepwise mechanisms .
  • Theoretical Modeling : Apply transition-state theory (Gaussian 09) to simulate energy barriers for (E) vs. (Z) isomerization .

Q. How can environmental fate and ecotoxicological impacts of this compound be assessed?

Methodological Answer:

  • Environmental Persistence :
    • Hydrolysis Studies : Expose the compound to pH 5–9 buffers at 25°C and 40°C. Analyze degradation products via LC-MS .
    • Photodegradation : Use a solar simulator (300–800 nm) to measure half-life under UV/visible light .
  • Ecotoxicology :
    • Antioxidant Assays : Test DPPH radical scavenging activity (IC₅₀) to evaluate oxidative stress potential in biological systems .
    • Microbial Toxicity : Use Vibrio fischeri bioluminescence inhibition assays (EC₅₀) per ISO 11348-3 .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Meta-Analysis : Compile IC₅₀ values from antimicrobial assays (e.g., ) and apply ANOVA to identify variability sources (e.g., bacterial strain differences).
  • Dose-Response Validation : Replicate studies using standardized protocols (CLSI guidelines) with controls for solvent interference (e.g., DMSO <1% v/v) .
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., fluorine position) using molecular docking (AutoDock Vina) against target enzymes .

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